molecular formula C22H25N3O7S B2433006 4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 852141-11-8

4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2433006
CAS No.: 852141-11-8
M. Wt: 475.52
InChI Key: DNSNYDFXXJXZTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure could be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the various substituents. Pyrazoles are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Enzyme Inhibition and Cancer Research

A series of polymethoxylated-pyrazoline benzene sulfonamides, which are chemically related to the compound of interest, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds have shown significant inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. Although the tumor selectivity of these compounds was less than reference compounds like 5-Fluorouracil and Melphalan, trimethoxy derivatives demonstrated greater selectivity than dimethoxy derivatives in cytotoxicity assays, indicating their potential as lead molecules for cancer research (Kucukoglu et al., 2016).

Acetylcholinesterase Inhibition

Another study focused on synthesizing and evaluating the bioactivities of pyrazoline benzensulfonamides, which combined pyrazoline and sulfonamide pharmacophores in a single molecule. These compounds were assessed for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The findings suggested that these sulfonamide derivatives can serve as potent inhibitors for these enzymes with low cytotoxicity, pointing to their utility in designing new compounds for treating diseases associated with enzyme dysregulation (Ozmen Ozgun et al., 2019).

Multitarget Drug Design

The design of novel polyfluoro substituted pyrazoline type sulfonamides, which are structurally related to the chemical , highlighted their broad range of bioactivities. These included significant inhibitory profiles against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes at nanomolar levels. Such compounds are considered promising candidates for multitarget drug design due to their combined pharmacophoric features and potent bioactivities (Yamali et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Many pyrazole derivatives exhibit biological activity, but the specific effects can vary widely depending on the structure of the compound .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound.

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

4-[3-(2,5-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-31-16-8-9-20(32-2)17(12-16)19-13-18(23-25(19)21(26)10-11-22(27)28)14-4-6-15(7-5-14)24-33(3,29)30/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNYDFXXJXZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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